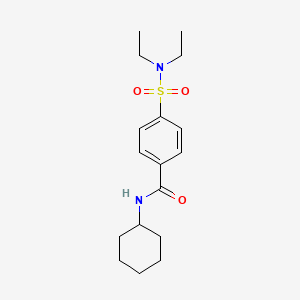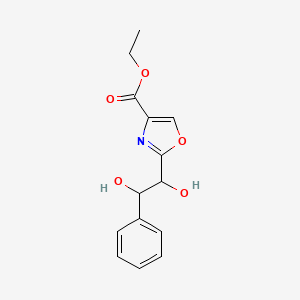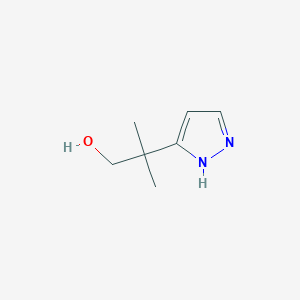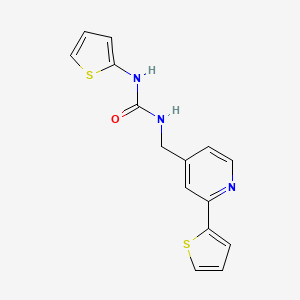
1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea” is a complex organic molecule that contains two thiophene rings and a pyridine ring, connected by a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would likely involve a urea core, with a thiophene ring and a pyridine-thiophene moiety attached to the nitrogen atoms of the urea . The exact structure would depend on the specific positions of these attachments.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the thiophene and pyridine rings, as well as the potential for hydrogen bonding and other interactions at the urea linkage . Again, without specific data, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a urea linkage could contribute to its solubility, melting point, and other properties .Applications De Recherche Scientifique
Molecular Interactions and Hydrogen Bonding
Research on pyrid-2-yl ureas, including molecules with structural similarities to "1-(Thiophen-2-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea," highlights their ability to form intramolecular hydrogen bonds and complex with cytosine, demonstrating the significance of substituent effects on these interactions (Chia-Hui Chien et al., 2004). Similarly, the study of mixed N,S-donor 2-ureidopyridine ligands shows their capability to bind ion-pairs through coordination and hydrogen bonding, showcasing their potential in designing ligands for metal ion coordination (Naseem Qureshi et al., 2009).
Corrosion Inhibition
A study on Mannich bases derived from 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea and its analogs revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the relationship between molecular structure and inhibition efficiency. This research suggests potential applications in protecting metals against corrosion (M. Jeeva et al., 2015).
Antimicrobial Activity
N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been synthesized and evaluated for their antimicrobial activities, indicating the potential of urea derivatives in developing new antimicrobial agents (P. V. G. Reddy et al., 2003). Furthermore, the synthesis and biological evaluation of substituted quinazolines as antimicrobial agents, including 1-N-substituted-3-(pyridin-3-yl)urea/thiourea derivatives, have shown promising results against various microorganisms, highlighting the role of urea derivatives in antimicrobial research (Vipul M. Buha et al., 2012).
Plant Biology and Cytokinin Activity
Urea derivatives have been identified as positive regulators of cell division and differentiation in plant biology, with certain compounds exhibiting cytokinin-like activity. This includes the use of N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and related compounds in plant morphogenesis studies, suggesting their utility in agriculture and plant science research (A. Ricci & C. Bertoletti, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-8-21-14)17-10-11-5-6-16-12(9-11)13-3-1-7-20-13/h1-9H,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXTMNLPPXRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

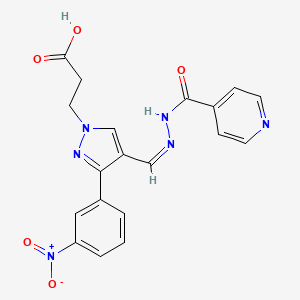
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)


![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)
![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)
![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
